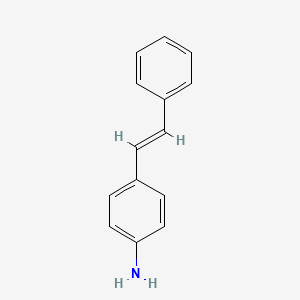

4-Aminostilbene

Description

Historical Context of Stilbene (B7821643) Derivatives in Scientific Inquiry

The study of stilbene and its derivatives dates back to the 19th century, with the first description of the stilbene molecule by A. Laurent in 1829. nih.gov However, it was the discovery of their biological activities, such as antimicrobial and estrogenic effects, that propelled them into the scientific spotlight. nih.gov One of the most well-known stilbene derivatives, resveratrol (B1683913), first isolated in 1940 from the roots of white hellebore (Veratrum grandiflorum), has been extensively studied for its potential health benefits. mdpi.com The name "stilbene" itself is derived from the Greek word "stilbos," meaning "shining," a nod to the fluorescent properties of these compounds. wiley-vch.de

Early research focused on naturally occurring stilbenes found in various plants, where they often act as phytoalexins, compounds produced by plants to defend against pathogens. wiley-vch.de Over time, synthetic routes to various stilbene derivatives were developed, expanding the scope of research beyond natural products. wiley-vch.de This has led to the identification of over 400 stilbene derivatives with a wide range of biological activities. rsc.org

Significance of the Amino Group in Stilbene Frameworks

The introduction of an amino (-NH2) group into the stilbene framework, as in 4-aminostilbene, significantly influences the compound's chemical and biological properties. ontosight.ai The amino group is a reactive functional group that can serve as a starting point for the synthesis of more complex molecules. ontosight.ai

From a biological perspective, the amino group can impact the molecule's interactions with biological targets. For instance, the presence of an amino group at the para position of one of the benzene (B151609) rings, as in this compound, has been shown to be effective for estrogenic activity. jst.go.jpmdpi.com The position of the amino group is crucial; for example, while para-substituted aminostilbenes show significant biological activity, the meta-isomer is often inactive. royalsocietypublishing.org Furthermore, the amino group can be protonated, converting it into an electron-withdrawing ammonium (B1175870) group, which can alter the molecule's electronic and photophysical properties. researchgate.net

Overview of Research Trajectories for this compound

Research on this compound and its derivatives has followed several key trajectories, driven by its unique chemical structure and biological activities. One major area of investigation is its potential in medicinal chemistry. Studies have explored the anticancer, anti-inflammatory, and antioxidant effects of aminostilbene (B8328778) derivatives. ontosight.ai For example, this compound has been investigated for its ability to inhibit the growth of certain cancer cells. royalsocietypublishing.org

In materials science, the fluorescent properties of stilbenes, which can be modulated by the amino group, have led to research into their use in optical materials and as imaging agents. ontosight.ai The compound's structure, with its conjugated system of double bonds, makes it a candidate for applications in dyes and other specialty chemicals. ontosight.ai

Furthermore, the genotoxicity of this compound and its derivatives has been a subject of study to understand their potential risks and mechanisms of action. cncb.ac.cnumich.edu Research has shown a correlation between the electron-withdrawing capability of substituents on the this compound structure and its mutagenicity. cncb.ac.cnumich.edu These diverse research paths highlight the versatility of this compound as a molecular scaffold for both biological and material science applications.

Chemical Properties and Synthesis

The unique characteristics of this compound stem from its distinct molecular structure and are reflected in its physical properties. Its synthesis can be achieved through various established chemical reactions.

Molecular Structure

This compound, with the chemical formula C14H13N, is a derivative of stilbene. ontosight.ai Its structure consists of two benzene rings linked by an ethylene (B1197577) bridge. ontosight.ai An amino group (-NH2) is attached to the para position of one of the benzene rings. ontosight.ai The molecule can exist in two isomeric forms: trans-(E) and cis-(Z). The trans isomer is generally more stable due to less steric hindrance. wiley-vch.de

Physicochemical Properties

The physicochemical properties of this compound are important for its handling and application.

| Property | Value |

| Molecular Weight | 195.26 g/mol nih.gov |

| Melting Point | 151-152 °C prepchem.com |

| Appearance | Yellowish solid mdpi.com |

This table presents some of the key physicochemical properties of this compound.

Synthesis of this compound

Several synthetic methods have been developed to produce this compound.

Common Synthetic Routes:

Reduction of 4-Nitrostilbene (B156276): A common method involves the reduction of 4-nitrostilbene. This can be achieved through catalytic hydrogenation using catalysts such as cobalt sulfide (B99878) (CoSx) paste under hydrogen pressure. prepchem.com

From Sodium p-Styrylbenzene Sulfonate: Another synthetic route involves the reaction of anhydrous sodium p-styrylbenzene sulfonate with sodium amide in liquid ammonia (B1221849) under heat and pressure. prepchem.com

Wittig Reaction: The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a versatile method for forming the carbon-carbon double bond in stilbene derivatives. wiley-vch.de

Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling reaction, is another important tool for the synthesis of stilbenes. wiley-vch.de

McMurry Reaction: The McMurry reaction, which involves the reductive coupling of two carbonyl compounds, can also be employed for the synthesis of the stilbene framework. wiley-vch.de

Spectroscopic and Analytical Characterization

A variety of spectroscopic techniques are employed to confirm the structure and purity of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the molecular structure of this compound, providing information about the chemical environment of the hydrogen and carbon atoms. mdpi.comnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound. The mass-to-charge ratio (m/z) of the molecular ion peak is typically observed at 195. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretching vibrations of the amino group and the C=C stretching of the ethylene bridge. nih.gov

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands due to the extended π-conjugated system.

Fluorescence Spectroscopy: As a stilbene derivative, this compound exhibits fluorescence, and its emission properties can be studied using fluorescence spectroscopy. researchgate.net

Applications in Materials Science

The unique photophysical properties of this compound and its derivatives make them valuable in the field of materials science.

Organic Light-Emitting Diodes (OLEDs)

Stilbene derivatives are known for their intense absorption and fluorescence properties, which are desirable characteristics for materials used in OLEDs. researchgate.net The ability to tune the emission color by modifying the chemical structure of the stilbene core makes them attractive for developing new and efficient light-emitting materials.

Fluorescent Probes and Sensors

The fluorescence of this compound derivatives can be sensitive to the surrounding environment, such as pH. researchgate.net The amino group can be protonated in acidic conditions, leading to a change in the electronic structure and a corresponding shift in the fluorescence emission. researchgate.net This property makes them potential candidates for the development of fluorescent sensors for detecting changes in pH.

Nonlinear Optical (NLO) Materials

The extended π-conjugated system in stilbene derivatives can give rise to significant nonlinear optical properties. These materials can interact with intense laser light to produce new frequencies, a phenomenon that has applications in optical communications and data storage.

Role in Biological and Medicinal Chemistry

The biological activity of this compound and its derivatives has been a significant area of research in medicinal chemistry.

Fluorescent Biomarkers

The inherent fluorescence of stilbene derivatives allows them to be used as fluorescent labels or biomarkers. By attaching them to other molecules, researchers can track the localization and movement of these molecules within cells and tissues.

Photodynamic Therapy (PDT)

In photodynamic therapy, a photosensitizer is activated by light to produce reactive oxygen species that can kill cancer cells. The photochemical properties of stilbene derivatives suggest their potential as photosensitizers in PDT.

Building Blocks for Therapeutic Agents

The reactive amino group of this compound makes it a useful building block for the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai For example, it can serve as a precursor for the synthesis of compounds with anticancer or anti-inflammatory properties. ontosight.airoyalsocietypublishing.org Research has shown that certain aminostilbene derivatives can inhibit the growth of tumors. royalsocietypublishing.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[(E)-2-phenylethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPLSXYJYAKZCT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032168 | |

| Record name | trans-4-Aminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4309-66-4, 834-24-2 | |

| Record name | trans-4-Aminostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Stilbenamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Aminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI9WQ08BLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Chemical Transformations of 4 Aminostilbene

Catalytic Reduction Approaches for 4-Aminostilbene Synthesis

Catalytic reduction is a prominent and widely employed strategy for the synthesis of this compound, primarily involving the reduction of a nitro group in a precursor molecule. This approach is favored for its efficiency and selectivity.

Hydrogenation and Transfer Hydrogenation Methods

Direct hydrogenation using hydrogen gas in the presence of a metal catalyst is a common method for the reduction of 4-nitrostilbene (B156276) to this compound. Various catalytic systems have been developed to optimize this transformation, ensuring high yields and minimizing side reactions. For instance, the use of platinum oxide (PtO₂) in ethanol (B145695) under a controlled hydrogen pressure of 3 bar facilitates the reduction of the nitro group to an amine in 89% yield, a method that effectively prevents over-reduction by careful management of pressure and reaction time. Similarly, catalysts such as palladium on carbon (Pd/C) are also utilized for this purpose. emerald.com

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst. A notable example is the use of formic acid and/or a formate (B1220265) salt, such as ammonium (B1175870) formate, with a noble metal catalyst like palladium or platinum on carbon. bch.ro This method has been successfully applied to the selective reduction of the nitro group in nitrostilbene derivatives, providing an efficient and convenient route to aminostilbene (B8328778) compounds. bch.ro

Table 1: Comparison of Hydrogenation and Transfer Hydrogenation Methods for this compound Synthesis

| Method | Precursor | Catalyst | Reagents/Conditions | Yield | Reference |

| Catalytic Hydrogenation | 4'-Fluoro-4-nitrostilbene | 5% PtO₂ | 3 bar H₂, Ethanol, 25°C, 6 h | 89% | |

| Transfer Hydrogenation | (Z)-3,4,4′,5-Tetramethoxy-3′-nitrostilbene | 10% Pd/C | Ammonium formate, Aqueous ammonia (B1221849), Acetonitrile, 30°C, 28 h | High | bch.ro |

| Transfer Hydrogenation | (Z)-3,4,4′,5-Tetramethoxy-3′-nitrostilbene | 5% Pt/C | Ammonium formate, Aqueous ammonia, Acetonitrile, 30°C, 23 h | High | bch.ro |

Regioselective Reduction of Nitrostilbene Precursors

In the case of dinitrostilbene (B14013056) precursors, the regioselective reduction of one nitro group is a critical challenge. The development of specialized catalytic systems allows for the synthesis of nitro-aminostilbenes, which are valuable intermediates for further functionalization. For example, the reduction of 4,4'-dinitrostilbene (B1234727) can be controlled to yield 4-amino-4'-nitrostilbene (B5910304). This selective reduction highlights the influence of catalyst and reaction conditions on the outcome of the hydrogenation process.

Furthermore, the selective hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid to 4,4'-diaminostilbene-2,2'-disulfonic acid has been achieved with high yields (91-92%) using a Pd-Cu/sibunite catalyst. This demonstrates the potential for regioselective reduction even in the presence of other reducible functional groups and highlights the importance of catalyst design in achieving high selectivity.

Wittig Reaction Pathways to Stilbene (B7821643) Backbone Formation

The Wittig reaction is a cornerstone in the synthesis of alkenes and provides a powerful method for constructing the stilbene backbone of this compound and its derivatives. wiley-vch.dewikipedia.orglumenlearning.com This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orglumenlearning.com

A common strategy involves the reaction of a substituted benzyltriphenylphosphonium (B107652) salt with a substituted benzaldehyde (B42025). For the synthesis of this compound precursors, this often entails the use of (4-nitrobenzyl)triphenylphosphonium bromide, which is reacted with benzaldehyde to form trans-4-nitrostilbene. emerald.com This intermediate can then be readily reduced to this compound. emerald.com This two-step sequence, a Wittig reaction followed by a reduction, is a versatile approach for preparing this compound. ingentaconnect.comresearchgate.net

The Wittig reaction has also been employed to synthesize more complex aminostilbene analogues. For example, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene was achieved via a Wittig reaction between a specific phosphonium salt and 3-nitro-4-methoxybenzaldehyde to create the nitrostilbene intermediate, which was subsequently reduced. nih.gov The reaction conditions, particularly the choice of base and solvent, can influence the stereoselectivity of the alkene formation. nih.gov

Table 2: Examples of Wittig Reactions in the Synthesis of this compound Precursors

| Ylide Precursor | Carbonyl Compound | Base/Solvent | Product | Subsequent Reaction | Final Product | Reference |

| (4-Nitrobenzyl)triphenylphosphonium bromide | Benzaldehyde | Not specified | trans-4-Nitrostilbene | Reduction with zinc powder | This compound | emerald.com |

| Phosphonium salt 4 | 3-Nitro-4-methoxybenzaldehyde 5 | Not specified | Nitrostilbene intermediate 6a | Reduction with zinc in acetic acid | 3,4-Methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene | nih.gov |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide | 3,4,5-Trimethoxy benzaldehyde | tBuONa in DMF | Boron-containing stilbene derivative | Not applicable | Boron-containing combretastatin (B1194345) analogue | nih.gov |

Coupling Reactions for Substituted this compound Analogues

Cross-coupling reactions are indispensable tools for the synthesis of substituted this compound analogues, allowing for the introduction of a wide array of functional groups and the creation of extended conjugated systems.

Azo Coupling Reactions for Extended Conjugated Systems

Azo coupling reactions are a classic method for the synthesis of azo dyes and can be effectively utilized to create extended conjugated systems based on the this compound scaffold. This reaction involves the diazotization of the primary amino group of this compound, followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or a naphthol. emerald.comingentaconnect.comresearchgate.net

For instance, this compound can be diazotized and then reacted with various phenols to produce a series of novel azo dyes. ingentaconnect.comresearchgate.net This approach has also been applied to 4,4'-diaminostilbene-2,2'-disulphonic acid, which can be bis-diazotized and coupled with components like 1,3-dihydroxybenzene or 1-hydroxy-naphthalene-2-carboxylic acid to yield disazo symmetrical dyes. lew.ro The reaction conditions, particularly pH and temperature, are crucial for successful azo coupling. semanticscholar.org

Table 3: Azo Coupling Reactions of Aminostilbene Derivatives

| Aminostilbene Derivative | Coupling Component | Reaction Conditions | Product Type | Reference |

| This compound | Various phenols | Normal azo coupling conditions | Azo dye-stilbene hybrids | emerald.comingentaconnect.comresearchgate.net |

| 4,4'-Diaminostilbene-2,2'-disulphonic acid | 1,3-Dihydroxybenzene | Bis-diazotization, pH ~1; Coupling, alkaline medium | Disazo symmetrical dye | lew.ro |

| 4,4'-Diaminostilbene-2,2'-disulphonic acid | 1-Hydroxy-naphthalene-2-carboxylic acid | Bis-diazotization, pH ~1; Coupling, alkaline medium | Disazo symmetrical dye | lew.ro |

| 4,4'-Diaminostilbene-2,2'-disulphonic acid | 2-Chlorosalicylanilide | Bis-diazotization; Coupling, pH ~8, T ~10°C | Azo-stilbene dye | semanticscholar.org |

Heck and Related Cross-Coupling Strategies for Stilbene Derivatives

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful and versatile method for the formation of the stilbene backbone and the synthesis of a wide range of substituted this compound derivatives. ikm.org.myukm.my

A direct route to a this compound derivative involves the Heck coupling of a substituted styrene (B11656) with a haloaniline derivative. For example, a palladium-catalyzed Heck coupling between 4-fluorostyrene (B1294925) and a 4-bromoaniline (B143363) derivative can be used to synthesize 4'-fluoro-4-aminostilbene. The yield of this reaction can be influenced by factors such as competing β-hydride elimination, which can be suppressed by using bulky phosphine (B1218219) ligands like PtBu₃, leading to improved yields.

The Heck reaction has also been utilized in a multi-step synthesis of aminostilbenes. For instance, various substituted benzaldehydes can be reacted with methyltriphenylphosphonium (B96628) bromide via a Wittig reaction to produce styrene derivatives, which are then subjected to a Heck cross-coupling reaction with a suitable acetamide (B32628) to form the stilbene core. ikm.org.my Subsequent deacetylation yields the desired aminostilbene. ikm.org.my This sequential approach allows for the synthesis of a diverse library of aminostilbene compounds.

Table 4: Heck Coupling Reactions for the Synthesis of this compound Derivatives

| Alkene/Styrene Derivative | Haloarene | Catalyst/Ligand/Base | Solvent/Temperature | Yield | Product | Reference |

| 4-Fluorostyrene | 4-Bromoaniline derivative | Pd(OAc)₂ / PtBu₃ / K₂CO₃ | DMF / 110°C | 68% | 4'-Fluoro-4-aminostilbene derivative | |

| Styrene derivatives | 2-Iodoacetamide | Palladium (II) acetate | Not specified | 10-72% | N-(2-styrylphenyl)acetamide derivatives | ikm.org.my |

| 4-Vinyl aniline | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ | DMF / Trimethylamine, 70-75°C | Not specified | 4-(4-Nitrostyryl)aniline | ukm.my |

Derivatization of the Amino Group in this compound

The amino group in this compound is a key site for chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored properties. These modifications include acetylation, arylation, and sulfonamide formation, which can significantly alter the electronic and biological characteristics of the parent molecule.

The introduction of an acyl group to the nitrogen atom of this compound is a common transformation. N-acetylation, in particular, is a frequently employed method to modify the properties of the parent compound. One reported method for the synthesis of N-acetylated derivatives involves the reduction of a nitro-aromatic precursor. For instance, N-acetoxy-N-acetyl-derivatives of trans-4-aminostilbene have been synthesized using a Zn/Cu couple for the reduction of the corresponding nitro-aromatic compound. google.com Another study details the synthesis of N-hydroxy-4-acetamidostilbene (N-hydroxy-AAS) by the reduction of 4-nitrostilbene with an aluminum amalgam, followed by treatment with acetic anhydride. This reaction yielded the acetylated hydroxylamine (B1172632).

Beyond simple acetylation, other acyl groups such as formyl and propionyl have also been introduced. The N-formyl, N-acetyl, and N-propionyl derivatives of N-hydroxy-trans-4-aminostilbene have been synthesized and studied for their biological activities. capes.gov.brontosight.ai The N-formylation of amines can be achieved using various methods, including reaction with formic acid under different catalytic conditions. medcraveonline.comgoogle.com

Acylation can also be achieved using acyl chlorides. For example, the reaction of (1R,2S)-Norephedrine derived oxadiazinones with propionyl chloride results in N-acylated products. acs.org While not directly on this compound, this demonstrates a general method for N-acylation.

Table 1: Examples of N-Acylation of this compound Derivatives

| Acyl Group | Starting Material | Reagents and Conditions | Product | Reference |

| Acetyl | 4-Nitrostilbene | 1. Al/Hg amalgam, ether, 0°C, 2h; 2. Acetic anhydride, 40°C, 1h | N-Hydroxy-4-acetamidostilbene | |

| Acetyl | trans-4-Aminostilbene derivative | Zn/Cu couple | N-Acetoxy-N-acetyl-trans-4-aminostilbene | google.com |

| Formyl | N-Hydroxy-trans-4-aminostilbene | Not specified | N-Formyl-N-hydroxy-trans-4-aminostilbene | capes.gov.br |

| Propionyl | N-Hydroxy-trans-4-aminostilbene | Not specified | N-Propionyl-N-hydroxy-trans-4-aminostilbene | ontosight.ai |

The introduction of aryl substituents on the amino group of this compound significantly influences its photophysical properties, leading to enhanced fluorescence. nih.govmdpi.comuwindsor.ca The primary method for synthesizing N-aryl and N-phenyl derivatives is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. uwindsor.cawikipedia.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.org

For example, a range of N-aryl-substituted trans-4-aminostilbenes have been synthesized via the palladium-catalyzed amination of trans-4-bromostilbene with various substituted anilines. prepchem.com This methodology has been used to prepare compounds like 4-(N-phenylamino)stilbene, 4-(N-methyl-N-phenylamino)stilbene, and 4-(N,N-diphenylamino)stilbene. capes.gov.br

Another classical method for forming C-N bonds is the Ullmann condensation, which involves the reaction of an aryl halide with an amine in the presence of copper. slideshare.netresearchgate.netwikipedia.orgorganic-chemistry.org While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable route for the synthesis of N-aryl amines. wikipedia.org

Table 2: Examples of N-Aryl Substituted this compound Derivatives

| N-Substituent | Aryl Halide | Amine | Catalyst System | Product | Reference |

| Phenyl | trans-4-Bromostilbene | Aniline | Palladium catalyst | 4-(N-Phenylamino)stilbene | prepchem.com |

| Methyl-phenyl | trans-4-Bromostilbene | N-Methylaniline | Palladium catalyst | 4-(N-Methyl-N-phenylamino)stilbene | capes.gov.br |

| Diphenyl | trans-4-Bromostilbene | Diphenylamine | Palladium catalyst | 4-(N,N-Diphenylamino)stilbene | capes.gov.br |

| 2,6-Dimethylphenyl | trans-4-Bromostilbene | 2,6-Dimethylaniline | Palladium catalyst | 4-(N-(2,6-Dimethylphenyl)amino)stilbene | capes.gov.br |

The derivatization of the amino group of this compound to form sulfonamides has been explored for various applications, including the development of novel therapeutic agents. The synthesis of these sulfonamides is typically achieved by reacting this compound with a variety of aryl or alkylsulfonyl chlorides. nih.govmdpi.com This reaction is generally carried out in the presence of a base, such as triethylamine, in a dry solvent like dichloromethane (B109758) (DCM) at low temperatures. nih.govmdpi.com

A study on resveratrol (B1683913) analogues reported the synthesis of a series of sulfonamides by reacting this compound with different commercial sulfonyl chlorides. nih.govmdpi.com This approach allows for the introduction of a wide range of substituents on the sulfonyl group, thereby tuning the steric, electronic, and hydrophobic properties of the final molecule. nih.gov

It is important to distinguish this from the sulfonation of the aromatic ring, such as in this compound-2-sulfonic acid, which is a different type of chemical modification. google.com The focus here is solely on the formation of a sulfonamide linkage at the amino group.

Table 3: Synthesis of this compound Sulfonamides

| Sulfonyl Chloride | Solvent | Base | Product | Reference |

| Arylsulfonyl chloride | Dry DCM | Triethylamine | N-(4-Styrylphenyl)arenesulfonamide | nih.govmdpi.com |

| Alkylsulfonyl chloride | Dry DCM | Triethylamine | N-(4-Styrylphenyl)alkanesulfonamide | nih.govmdpi.com |

N-Phenyl and Other N-Substitutions

Synthetic Strategies for Isomeric Forms of this compound

Stilbene derivatives can exist as two geometric isomers: trans (E) and cis (Z). The trans isomer of this compound is generally more stable and more commonly studied due to its planar structure which allows for extended π-conjugation. ontosight.ai Most synthetic routes, such as the Wittig reaction or Heck coupling, tend to favor the formation of the more thermodynamically stable trans isomer. wiley-vch.deikm.org.my

The synthesis of the cis isomer is less straightforward. While photochemical isomerization from the trans to the cis form is a well-known phenomenon, chemical synthesis methods that selectively produce the cis isomer are less common. wiley-vch.de One approach to obtaining the cis isomer involves the separation of a mixture of isomers. For example, after a Perkin condensation reaction to form a stilbene derivative, the trans acid can be filtered from a solution containing the salt of the cis acid, which is then precipitated by the addition of a strong acid. scielo.org.mx

The Wittig reaction, depending on the nature of the ylide and the reaction conditions, can be tuned to favor the formation of either the cis or trans isomer. wiley-vch.de For instance, the use of non-stabilized ylides in aprotic solvents typically leads to the cis-alkene. However, for many stilbene syntheses, the reaction conditions are often set to produce the trans isomer. wiley-vch.de

The development of stereoselective synthetic methods remains an active area of research. One-pot protocols for the stereoselective synthesis of trans-stilbene (B89595) derivatives have been developed, highlighting the general preference for this isomer. nih.govd-nb.info The synthesis of aminostilbene analogues often results in the trans isomer, as confirmed by spectroscopic methods. ikm.org.my

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Aminostilbene

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a profound look into the molecular structure and bonding of 4-aminostilbene.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups and vibrational modes within the this compound structure. The analysis of its derivatives, such as 4-amino-4'-nitrostilbene (B5910304), provides a framework for assigning the characteristic absorption bands. In studies of this related compound, distinct vibrational frequencies have been identified and corroborated by Density Functional Theory (DFT) calculations. ikm.org.my

Key vibrational modes for aminostilbene (B8328778) derivatives include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands corresponding to asymmetric and symmetric stretching. ikm.org.my The spectrum is also characterized by the C=C stretching vibrations from both the aromatic rings and the ethylenic bridge. ikm.org.my For instance, in 4-amino-4'-nitrostilbene, the N-H stretching vibrations were observed experimentally at 3485 cm⁻¹ and 3388 cm⁻¹, while the C=C stretching vibrations were found between 1604 cm⁻¹ and 1498 cm⁻¹. ikm.org.my The specific frequencies of these modes can be influenced by the nature of substituents on the stilbene (B7821643) framework. ikm.org.my

Table 1: Experimental and Theoretical FT-IR Vibrational Frequencies for 4-amino-4'-nitrostilbene Data sourced from studies utilizing DFT (B3LYP/6-31G(d,p)) calculations. ikm.org.my

| Experimental Wavenumber (cm⁻¹) | Theoretical (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3485 | 3632 | Asymmetric N-H Stretch |

| 3388 | 3523 | Symmetric N-H Stretch |

| 1604 | 1587 | C=C Stretch |

| 1585 | 1632 | Asymmetric N-O Stretch |

| 1496 | 1462 | C=C Stretch |

| 1340 | 1647 | Symmetric N-O Stretch |

| 972 | 928 | O-N-O Bend |

Surface-Enhanced Raman Scattering (SERS) Investigations and Adsorption Effects

Surface-Enhanced Raman Scattering (SERS) provides enhanced vibrational signals of molecules adsorbed on metallic nanostructures, offering insights into the molecule-surface interaction. Studies on this compound and its diamino analogue, 4,4'-diaminostilbene (B1237157), adsorbed on silver nanoparticles reveal significant spectral changes compared to their normal Raman spectra. researchgate.netspiedigitallibrary.org

The primary mode of interaction with the silver surface is through the nitrogen atom of the amino group. spiedigitallibrary.org This chemical adsorption leads to a strong interaction that is confirmed by a substantial shift of approximately 300 cm⁻¹ in the wagging vibrations of the amino group. spiedigitallibrary.org DFT calculations performed on molecule-silver clusters (e.g., molecule*Ag₁₄) have been instrumental in reliably assigning the SERS spectra and confirming the adsorption mechanism. spiedigitallibrary.orgspbu.ru

Upon adsorption, a notable activation of ring vibrations is observed, while vibrations associated with the ethylenic bridge are suppressed. researchgate.net For 4,4'-diaminostilbene adsorbed between two silver nanoparticles, creating "hot spots," the most prominent spectral features include medium intensity bands around 581 cm⁻¹ (CCC bending) and 1249 cm⁻¹ (C-N stretching). researchgate.net These SERS investigations demonstrate a dramatic change in the spectral profile when transitioning from submonolayer to multilayer coverage on the nanoparticle surface, indicating different adsorption conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopic Assignments

The ¹H NMR spectrum of aminostilbene derivatives provides detailed information about the arrangement of protons. In poly(amic acid)s derived from 4,4'-diaminostilbene, the protons of the –CH=CH– group appear in the region of 7.4–7.6 ppm. researchgate.netresearchgate.net For various (E)-aminostilbene analogues, the vinylic protons (H-7 and H-8) typically resonate as doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans configuration. ikm.org.my The aromatic protons resonate in the downfield region, with their specific chemical shifts and splitting patterns being dependent on the substitution pattern of the phenyl rings. ikm.org.my For example, in (E)-2-(4-isopropylstyryl)aniline, the vinylic protons appear as doublets at 7.04 ppm and 6.89 ppm with a coupling constant of 16.0 Hz. ikm.org.my

Table 2: Representative ¹H NMR Data for an Aminostilbene Analogue ((E)-2-(4-isopropylstyryl)aniline in CDCl₃) ikm.org.my

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | 7.37 | d | 8.1 |

| H-3' | 7.32 | d | 7.6 |

| H-2, H-6 | 7.15 | d | 8.1 |

| H-8 | 7.04 | d | 16.0 |

| H-4' | 7.02 | t | 7.6 |

| H-7 | 6.89 | d | 16.0 |

| H-5' | 6.73 | t | 7.6 |

| H-6' | 6.64 | d | 7.6 |

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbon atoms of the ethylenic bridge and the aromatic rings resonate at distinct chemical shifts. In aminostilbene derivatives, the chemical shifts are influenced by the electronic effects of the substituents. ikm.org.my For instance, in (E)-2-(3,4,5-trimethoxystyryl)aniline, the vinylic carbons and aromatic carbons show a range of chemical shifts reflecting their unique electronic environments. ikm.org.my The carbon attached to the amino group is typically shifted to a higher field compared to the other aromatic carbons due to the electron-donating nature of the NH₂ group.

Table 3: Representative ¹³C NMR Data for an Aminostilbene Analogue ((E)-2-(3,4,5-trimethoxystyryl)aniline in CDCl₃) ikm.org.my

| Carbon Environment | Chemical Shift (δ, ppm) |

| Aromatic/Vinylic Carbons | 153.4, 142.5, 137.9, 133.2, 130.6, 128.6, 127.2, 124.5, 123.4, 120.1, 116.9, 103.5 |

| Methoxy Carbons | 60.9, 56.1 |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are defined by its absorption and emission spectra, which are sensitive to its environment and structural modifications. The trans isomer of this compound features a strong absorption band in the UV region, corresponding to a π→π* electronic transition localized in the stilbene moiety. ikm.org.myacs.org

Studies on trans-4-aminostilbene and its derivatives show that substitution on the amino group can significantly alter the photophysical properties. acs.org For example, introducing N-phenyl substituents leads to a more planar geometry around the nitrogen atom, resulting in a red shift of both the absorption and fluorescence spectra. acs.org This modification also enhances the charge-transfer character of the excited state, leading to higher fluorescence quantum yields compared to the parent this compound. acs.org

In the case of donor-acceptor substituted stilbenes like 4-amino-4'-nitrostilbene, the absorption spectrum is shifted to longer wavelengths (bathochromic shift). This compound exhibits a strong, broad absorption band with a maximum (λmax) at approximately 404 nm, which is influenced by the strong electron-withdrawing nitro group. ikm.org.my The electronic transitions in such molecules can be further analyzed using time-dependent DFT (TD-DFT) calculations, which help in assigning the nature of the transitions, such as n→π* or π→π*. ikm.org.my The solvatochromic behavior of related compounds, where the absorption and emission maxima shift with solvent polarity, has also been extensively studied, highlighting their potential use as probes for solvation dynamics. acs.org

UV-Visible Absorption Characteristics and Conjugation Effects

The electronic absorption properties of this compound are dominated by its extended π-conjugated system. Organic compounds containing conjugated double bonds exhibit strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum due to π → π* electronic transitions. In these transitions, absorption of light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the stilbene core provides a large conjugated pathway, and the presence of the amino (-NH₂) group at the 4-position further influences its spectral characteristics.

The amino group acts as an electron-donating group, extending the conjugation through its lone pair of electrons interacting with the π-system of the aromatic ring. This interaction, often referred to as an "amino conjugation effect," increases the energy of the HOMO without significantly affecting the LUMO energy, thereby reducing the HOMO-LUMO energy gap. capes.gov.bracs.orgnih.gov A smaller energy gap corresponds to absorption of lower-energy, longer-wavelength light. Consequently, the absorption maximum (λmax) of this compound is shifted to a longer wavelength (a bathochromic or red shift) compared to unsubstituted stilbene. The absorption spectra of 4-aminostilbenes are typically characterized by a single, strong absorption band. acs.org

The extent of conjugation directly correlates with the wavelength of maximum absorbance; as conjugation increases, the λmax shifts to higher wavelengths. This principle is evident when comparing stilbene derivatives, where modifications that enhance the electronic communication across the molecule lead to predictable shifts in the absorption spectrum.

Fluorescence Spectroscopy and Quantum Yields

While this compound absorbs UV light efficiently, its fluorescence is notably less efficient compared to some of its structural isomers and derivatives. Fluorescence is the radiative decay process from the first excited singlet state (S₁) back to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

Studies comparing this compound with its 3-amino isomer reveal significant differences in their photophysical behavior. The 3-aminostilbene derivatives exhibit substantially higher fluorescence quantum yields and longer fluorescence lifetimes than their this compound counterparts. acs.org This suggests that the position of the amino substituent has a profound impact on the deactivation pathways of the excited state.

Furthermore, a comparison with N-phenyl substituted 4-aminostilbenes shows a similar trend. The introduction of N-phenyl groups leads to a significant enhancement in fluorescence quantum yields. capes.gov.bracs.orgnih.gov In contrast to the low quantum yields of this compound, these derivatives are highly fluorescent. capes.gov.br This is attributed to changes in the excited-state geometry and a reduction in the rate of competing non-radiative decay processes. acs.org The relatively low fluorescence quantum yield of this compound indicates that non-radiative decay pathways are dominant.

Table 1: Comparative Fluorescence Quantum Yields (Φf) of Aminostilbene Derivatives Note: Values are illustrative and depend on the solvent and specific experimental conditions.

| Compound | Reported Fluorescence Quantum Yield (Φf) Range | Reference |

|---|---|---|

| This compound | Low | capes.gov.bracs.orgacs.org |

| 3-Aminostilbene Derivatives | Substantially Higher than 4-amino derivatives | acs.org |

| N-Phenyl-4-aminostilbene Derivatives | High (e.g., 0.5-0.7) | capes.gov.br |

Excited-State Dynamics and Photoisomerization

Upon photoexcitation, the trans-4-aminostilbene molecule has several pathways for returning to the ground state. The two primary competing deactivation channels are fluorescence and trans→cis photoisomerization. rsc.org Photoisomerization is a non-radiative process involving a significant structural change, specifically the torsion or twisting around the central ethylenic double bond. ntu.edu.tw

For many stilbene derivatives, including this compound, this photoisomerization pathway is highly efficient and occurs from the singlet excited state. capes.gov.bracs.org The process is a key reason for the low fluorescence quantum yield observed for the compound. capes.gov.br The excited-state lifetime is partitioned between radiative decay (fluorescence) and non-radiative decay, which is dominated by the twisting motion toward a perpendicular geometry. This twisted conformation facilitates efficient internal conversion back to the ground state, populating both trans and cis isomers. ntu.edu.tw

The introduction of N-phenyl substituents on the amino group has been shown to decrease the photoisomerization quantum yield (Φtc) while increasing the fluorescence quantum yield (Φf). capes.gov.bracs.org This is because the N-phenyl groups create a more planar ground-state and a more rigid excited state, which introduces a higher energy barrier for the torsion around the central double bond, thus making fluorescence a more favorable decay channel. capes.gov.bracs.orgnih.gov In contrast, the excited-state behavior of unsubstituted this compound is characterized by rapid and efficient isomerization. capes.gov.br

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a fundamental analytical technique for the structural elucidation of organic compounds by precisely measuring the mass-to-charge ratio (m/z) of ions. currenta.de For this compound, MS is used to confirm its molecular weight and provide evidence for its structure through fragmentation analysis.

In a typical mass spectrum obtained via electron ionization (EI), this compound would exhibit a molecular ion peak (M⁺·), which represents the intact molecule with one electron removed. The m/z of this peak corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. currenta.de Fragmentation occurs when the high-energy molecular ion breaks apart into smaller, characteristic fragment ions. Analyzing these fragments provides valuable information about the molecule's structural components. currenta.de

Table 2: Molecular Identity of this compound for Mass Spectrometry

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N | nih.gov |

| Exact Molecular Weight | 195.1048 g/mol | nih.gov |

| Nominal Molecular Weight | 195 g/mol | nih.gov |

| Expected Molecular Ion Peak (M⁺·) | m/z 195 | nih.gov |

Quantum Chemical Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. orientjchem.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G or larger), are used to model its molecular properties. nepjol.inforesearchgate.net

A key application of DFT is geometry optimization, which determines the lowest-energy three-dimensional structure of the molecule by calculating bond lengths, bond angles, and dihedral angles. nepjol.info Once the geometry is optimized, further calculations can elucidate the electronic structure, including the spatial distribution and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nepjol.inforesearchgate.net The energy difference between the HOMO and LUMO is the electronic band gap, which is a critical parameter that relates to the molecule's reactivity and its UV-Vis absorption characteristics. nepjol.info

Furthermore, DFT is used to calculate the harmonic vibrational frequencies of the molecule. orientjchem.org These theoretical frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) and can be compared directly with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral peaks. orientjchem.orgnepjol.info

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for studying the electronic excited states of molecules due to its favorable balance of computational cost and accuracy. rsc.orgchemrxiv.orgsemanticscholar.org It is an extension of ground-state DFT that allows for the calculation of properties related to electronic transitions. semanticscholar.org

For this compound, TD-DFT is primarily used to calculate vertical excitation energies and oscillator strengths. researchgate.net These calculated values correspond to the energies and intensities of electronic transitions from the ground state to various excited states and can be directly compared with the experimental UV-Vis absorption spectrum to predict or confirm the λmax. researchgate.netresearchgate.net

TD-DFT calculations are also crucial for understanding the nature of the excited states involved in the photophysics of this compound. rsc.orgntu.edu.tw For instance, these calculations can characterize the lowest singlet excited (S₁) state, often identifying it as having significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating amino group to the stilbene backbone upon excitation. rsc.orgmdpi.com While TD-DFT is a powerful tool, it has known limitations, particularly in accurately describing long-range charge-transfer excitations, which requires careful selection of the functional. rsc.org

Frontier Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. wikipedia.orgsapub.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. unesp.br The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.comajchem-a.com

In this compound, the presence of the electron-donating amino (-NH₂) group significantly influences its electronic properties. This group delocalizes electrons into the aromatic π-system, which has been shown in related molecules to reduce the HOMO-LUMO energy gap compared to unsubstituted stilbene. For instance, in a derivative like 4-amino-4'-dodecyloxy-stilbene, calculations using Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP hybrid functional determined the HOMO and LUMO energies to be -4.95 eV and -0.87 eV, respectively. researchgate.net The energy gap (ΔE) is therefore 4.08 eV. This charge transfer characteristic is a key feature of push-pull stilbene systems. acs.org

The HOMO-LUMO gap is instrumental in calculating global reactivity descriptors, which provide quantitative measures of a molecule's stability and reactivity. ajchem-a.com These descriptors are derived from the ionization potential (I) and electron affinity (A), which can be approximated from the energies of the HOMO and LUMO through Koopman's theorem (I ≈ -EHOMO, A ≈ -ELUMO). ajchem-a.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. ajchem-a.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher capacity to accept electrons. ajchem-a.com

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for a this compound Derivative (Data based on 4-amino-4'-dodecyloxy-stilbene, calculated at the TD-DFT/B3LYP level) researchgate.net

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -4.95 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -0.87 |

| HOMO-LUMO Energy Gap | ΔE | 4.08 |

| Ionization Potential | I | 4.95 |

| Electron Affinity | A | 0.87 |

| Chemical Hardness | η | 2.04 |

| Chemical Potential | μ | -2.91 |

| Electronegativity | χ | 2.91 |

| Electrophilicity Index | ω | 2.07 |

| Softness | S | 0.49 |

The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. For push-pull systems like this compound, the HOMO is typically localized on the electron-donating part of the molecule (the amino-substituted ring), while the LUMO is concentrated on the electron-accepting portion. This separation of frontier orbitals facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process fundamental to its optical properties.

Theoretical Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics, as they can alter the properties of light passing through them. frontiersin.org The NLO response of a material is rooted in the non-linear relationship between the material's polarization and an applied external electric field. frontiersin.org At the molecular level, this is described by the first hyperpolarizability (β) and second hyperpolarizability (γ). frontiersin.org

Molecules with significant NLO properties, particularly a large first hyperpolarizability (β), often feature an electron donor group and an electron acceptor group connected by a π-conjugated bridge. frontiersin.org This "push-pull" architecture, exemplified by compounds like this compound and its derivatives, leads to a substantial change in dipole moment upon excitation and enhances the NLO response. frontiersin.org

Theoretical calculations, primarily using Density Functional Theory (DFT), are essential for predicting and understanding the NLO properties of molecules. researchgate.net The choice of computational method, including the functional and basis set, is critical for obtaining accurate results. Hybrid functionals like B3LYP and CAM-B3LYP, paired with polarized basis sets such as 6-311+G(d,p), are commonly employed to model these systems. researchgate.net

For a related derivative, 4-amino-4'-dodecyloxy-stilbene, DFT calculations yielded a polarizability (α) of 165.94 atomic units (a.u.) and a first hyperpolarizability (β) of 347.74 a.u. researchgate.net Another well-studied push-pull stilbene, 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), shows a very high first hyperpolarizability, with calculated values reaching up to 435.41 × 10⁻³¹ esu, highlighting the significant NLO activity in this class of compounds. frontiersin.org The planarity of the molecule is crucial, as deviations from a planar conformation can lead to a decrease in NLO activity. frontiersin.org

The relationship between the NLO response and the electronic structure is often analyzed using a sum-over-states (SOS) model. However, for molecules like this compound, the traditional two-level model, which only considers the ground and first excited states, may be insufficient. Studies have shown that the lowest energy absorption band in these molecules can be composed of two transitions, necessitating a three-level model for a more accurate calculation of β. tandfonline.com This model explicitly includes the ground state, the first excited state, and a second excited state, providing results that align better with experimental values obtained from techniques like dc-second-harmonic generation (dc-SHG). tandfonline.com

Table 2: Calculated Non-Linear Optical Properties for Stilbene Derivatives

| Compound | Method | Polarizability (α) | First Hyperpolarizability (β) | Citation |

| 4-amino-4'-dodecyloxy-stilbene | DFT/B3LYP | 165.94 a.u. | 347.74 a.u. | researchgate.net |

| 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) | DFT | - | 435.41 × 10⁻³¹ esu | frontiersin.org |

Computational Modeling of Adsorption on Surfaces

The interaction of this compound and its derivatives with various surfaces is critical for their application in molecular electronics, sensors, and surface-enhanced spectroscopy. Computational modeling, particularly using DFT, provides indispensable insights into adsorption geometries, interaction energies, and the nature of surface-molecule bonding. inrs.ca

Studies on the adsorption of push-pull stilbenes, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), onto amorphous silica (B1680970) glass surfaces reveal the dominant interactions. acs.orgnih.gov DFT calculations have shown that hydrogen bonds between the nitro group's oxygen atoms and the hydroxyl groups on the silica surface are the primary mode of interaction. acs.org The orientation of the molecule on the surface significantly affects the adsorption energy, with different isomers (trans vs. cis) and various initial placements leading to a range of stable configurations. acs.orgnih.gov

The adsorption of molecules containing amino groups onto gold surfaces has also been a subject of intense computational study. mit.edu For gold nanoparticles (AuNPs), which often possess multifaceted surfaces with {111} and {100} planes, adsorption is significantly stronger at edges and corners (ridges) than on flat facets. mit.edu A computational study on methylamine (B109427) adsorption on gold surface models showed that binding on ridge sites was substantially stronger than on flat (111) or (100) surfaces. mit.edu This suggests that the amino group of this compound would preferentially bind to these high-energy sites on a gold nanoparticle. The interaction is primarily through the lone pair of electrons on the amine's nitrogen atom forming a coordinate bond with a surface gold atom. mit.edu This interaction is crucial for the development of bioconjugates and sensors where proteins or DNA are attached to gold nanoparticles via amine functionalities. mit.eduillinoisstate.edu

The choice of surface can also influence the reactivity and potential for on-surface polymerization. Metallic surfaces like copper, palladium, or nickel are often used as catalysts for C-C coupling reactions, and the adsorption of molecules like 4,4′-diaminostilbene can lead to the formation of ordered, π-conjugated polymer arrays. inrs.ca

Table 3: Summary of Computational Adsorption Studies for Related Amines on Surfaces

| Molecule | Surface | Key Findings | Computational Method | Citation |

| 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) | Amorphous Silica Glass | Adsorption is dominated by O-H···O hydrogen bonds between the nitro group and surface hydroxyls. | Plane-wave DFT | acs.orgnih.gov |

| Methylamine | Gold Nanoparticle Models ({111}, {100}, ridges) | Binding is significantly stronger on ridge sites compared to flat surfaces. | DFT | mit.edu |

| Amino Acids | Gold Nanoparticles | Amino acids bind directly to the gold surface, with binding preferences depending on nanoparticle diameter and amino acid side chains. | Molecular Dynamics | nih.gov |

Metabolic Activation and Detoxification Pathways of 4 Aminostilbene

Enzymatic N-Hydroxylation as a Bioactivation Step

A critical initial step in the metabolic activation of many aromatic amines, including 4-aminostilbene, is enzymatic N-hydroxylation. imrpress.com This reaction, catalyzed by microsomal enzymes, converts the amino group into a hydroxylamino group, forming N-hydroxy-4-aminostilbene. imrpress.comnih.gov This N-hydroxylated metabolite is considered a proximate carcinogen, as it is more reactive than the parent amine and is a precursor to the ultimate carcinogenic species. nih.gov Studies have demonstrated that rat liver microsomal preparations can catalyze the NADPH-dependent N-oxidation of this compound. imrpress.com The formation of N-hydroxy-4-acetamidostilbene has been identified in rats following the administration of 4-acetamidostilbene, a closely related compound. This N-hydroxylation is considered essential, though not solely sufficient, for the bioactivation of carcinogenic aromatic amides and amines.

O-Esterification of N-Hydroxylated Metabolites

Following N-hydroxylation, the resulting N-hydroxyarylamines can undergo further activation via O-esterification. This process involves the conjugation of the hydroxylamino group with acetyl or sulfate (B86663) groups, forming highly reactive esters. imrpress.comimrpress.com For instance, N-hydroxy-N-acetyl-2-aminofluorene, a metabolite of a related aromatic amine, can be converted to reactive sulfuric acid esters. nih.gov While direct evidence for the O-esterification of N-hydroxy-4-aminostilbene is limited, this pathway is a well-established mechanism for the activation of other carcinogenic arylamines. imrpress.comimrpress.com These esters, such as N-acetoxyarylamines, are unstable and can spontaneously break down to form highly electrophilic arylnitrenium ions, which are believed to be the ultimate carcinogenic species capable of reacting with cellular macromolecules like DNA. imrpress.comacs.org

Role of Cytochrome P450 Enzymes (CYPs) in Metabolism

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a central role in the phase I metabolism of a vast array of xenobiotics, including aromatic amines like this compound. wikipedia.orgmdpi.comnih.gov These enzymes are primarily located in the smooth endoplasmic reticulum of hepatocytes and other tissues. nih.gov CYPs catalyze a variety of oxidative reactions, with hydroxylation being a key function in converting lipophilic compounds into more water-soluble derivatives for easier excretion. wikipedia.orgmdpi.com In the context of this compound, CYPs are the principal enzymes responsible for the initial N-hydroxylation step, a critical event in its bioactivation. imrpress.com The activity of these enzymes is a key determinant in the balance between detoxification and the formation of potentially harmful reactive metabolites. mdpi.com

Among the various CYP isoforms, CYP1A2 has been identified as a primary catalyst for the N-hydroxylation of several aromatic amines, such as 4-aminobiphenyl (B23562) (ABP). nih.govnih.gov While CYP1A2 is a major player, studies with knockout mice have revealed that other P450s are also involved in ABP N-hydroxylation, suggesting that multiple enzymes can contribute to this activation step. nih.gov For instance, CYP2E1 has also been shown to N-hydroxylate ABP. nih.gov Although direct studies on this compound are less common, the metabolic pathways of ABP often serve as a model. Research indicates that CYP1A2 is also involved in the O-dealkylation of related compounds. The expression and activity of CYP1A2 can be induced by various compounds, which can alter the metabolic profile of its substrates. researchgate.net The involvement of specific CYP isoforms like CYP1A2 highlights the genetic and environmental factors that can influence an individual's susceptibility to the effects of aromatic amines.

Glucuronidation and Sulfate Conjugation as Detoxification Mechanisms

Glucuronidation and sulfate conjugation are major phase II detoxification pathways that render metabolites more water-soluble, facilitating their elimination from the body. mdpi.comnih.gov For aromatic amines with two benzene (B151609) rings, such as this compound, excretion as glucuronides is a primary route of detoxification. mdpi.com Studies have shown that this compound and its acetylated form are preferentially excreted as glucuronides in rats. N-hydroxy-4-acetamidostilbene, the N-hydroxylated metabolite, is also excreted mainly as a conjugate with glucuronic acid, along with a smaller amount as a sulfuric acid ester. The enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. While these pathways are generally considered for detoxification, the resulting glucuronide or sulfate conjugates of N-hydroxy-arylamides can, in some cases, be transported to other tissues where they might be hydrolyzed back to the reactive N-hydroxy metabolite. imrpress.comimrpress.com

Table 1: Major Conjugation Pathways for this compound and its Metabolites

| Metabolite | Conjugation Pathway | Primary Function | Supporting Finding |

| This compound | Glucuronidation | Detoxification | Excreted preferentially as glucuronides in rats. |

| 4-Acetamidostilbene | Glucuronidation | Detoxification | Excreted preferentially as glucuronides in rats. |

| N-hydroxy-4-acetamidostilbene | Glucuronidation | Detoxification | Excreted mainly as a glucuronic acid conjugate. |

| N-hydroxy-4-acetamidostilbene | Sulfate Conjugation | Detoxification | Excreted as a sulfuric acid ester to a lesser extent. |

| 4'-hydroxy-4-acetamidostilbene | Glucuronidation & Sulfation | Detoxification | Excreted as conjugates with glucuronic and sulfuric acids. |

Influence of Genetic Polymorphisms on Metabolic Pathways

The metabolic fate of xenobiotics, including the carcinogenic aromatic amine this compound, is significantly influenced by genetic variability in the enzymes responsible for their biotransformation. These genetic differences, known as polymorphisms, can alter the expression and activity of metabolic enzymes, leading to inter-individual variations in the activation and detoxification of chemical compounds. researchgate.nettandfonline.com This can, in turn, affect an individual's susceptibility to the toxic and carcinogenic effects of such substances. researchgate.netnih.gov The most critical enzyme families implicated in the metabolism of aromatic amines are the Cytochrome P450 (CYP) superfamily and N-acetyltransferases (NATs). tandfonline.comresearchgate.net

The initial step in the metabolic activation of many procarcinogenic aromatic amines is N-hydroxylation, a Phase I reaction primarily catalyzed by CYP enzymes, particularly isoforms like CYP1A2. researchgate.netnih.gov Polymorphisms in the genes encoding these enzymes can lead to variations in their activity. researchgate.netoup.com For instance, certain CYP1A2 polymorphisms are associated with increased enzyme inducibility, which could potentially lead to a higher rate of metabolic activation of aromatic amines into their more reactive N-hydroxy metabolites. nih.gov

Following N-hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. One crucial pathway is O-acetylation, catalyzed by N-acetyltransferases (NATs), which can further activate the N-hydroxy-arylamine to a highly reactive N-acetoxy-arylamine that readily forms DNA adducts. researchgate.netaacrjournals.org Humans have two main NAT enzymes, NAT1 and NAT2, both of which are polymorphic. nih.govaacrjournals.org The NAT2 gene polymorphism is well-characterized and leads to distinct phenotypes: "slow," "intermediate," and "rapid" acetylators. scirp.org Slow acetylators have a reduced capacity to detoxify certain aromatic amines via N-acetylation, which can be a detoxification step. However, for N-hydroxylated metabolites, the O-acetylation step is one of activation. Therefore, the impact of the acetylator phenotype on cancer risk can depend on the specific chemical and the balance between N-acetylation (detoxification) and O-acetylation (activation). researchgate.netresearchgate.net Studies have linked NAT1 and NAT2 polymorphisms to modified risks for various cancers, including those of the bladder, colorectal, and lung, particularly in conjunction with exposure to tobacco smoke and other environmental carcinogens. nih.govaacrjournals.orgnih.gov

While direct studies on the influence of genetic polymorphisms on this compound metabolism are not extensively documented, the established pathways for other aromatic amines provide a strong basis for hypothesizing a similar influence. Variations in CYP1A2 and NAT2 activity would likely alter the balance between the detoxification and metabolic activation of this compound, thereby affecting individual susceptibility to its carcinogenic effects.

Table 1: Potential Influence of Genetic Polymorphisms on this compound Metabolism

| Gene (Enzyme) | Polymorphism Type | Potential Effect on this compound Metabolism |

| CYP1A2 (Cytochrome P450 1A2) | Variants with increased inducibility or activity. nih.gov | Increased N-hydroxylation, leading to a higher rate of formation of the proximate carcinogen, N-hydroxy-4-aminostilbene. This could enhance the overall genotoxic potential of the compound. researchgate.netnih.gov |

| NAT2 (N-acetyltransferase 2) | Slow Acetylator Phenotype: Reduced enzyme activity due to specific alleles. nih.govscirp.org | Decreased rate of N-acetylation (a primary detoxification route for the parent amine). This could lead to more of the parent compound being available for the activation pathway via N-hydroxylation by CYP enzymes. researchgate.net |

| NAT2 (N-acetyltransferase 2) | Rapid Acetylator Phenotype: Normal or increased enzyme activity. scirp.orgresearchgate.net | Efficient N-acetylation of this compound to the less toxic N-acetyl-4-aminostilbene (detoxification). However, rapid NATs can also efficiently catalyze O-acetylation of N-hydroxy-4-aminostilbene, leading to the highly reactive N-acetoxy ester which readily binds to DNA (activation). researchgate.netaacrjournals.org |

| NAT1 (N-acetyltransferase 1) | Polymorphisms leading to altered enzyme activity. nih.govaacrjournals.org | While NAT2 is often associated with liver metabolism, NAT1 is expressed in many extrahepatic tissues and could play a role in the local activation or detoxification of this compound metabolites in target organs. aacrjournals.org The effect would depend on the tissue-specific expression and the balance of metabolic pathways. |

Molecular Mechanisms of Biological Activity of 4 Aminostilbene and Derivatives

Interaction with Nucleic Acids: DNA Adduct Formation

The biological activity of 4-aminostilbene and its derivatives is intrinsically linked to their ability to interact with cellular macromolecules, most notably nucleic acids. This interaction often culminates in the formation of DNA adducts, a critical initiating event in chemical carcinogenesis. oup.com The process involves metabolic activation to form reactive electrophilic species that can then covalently bind to nucleophilic sites on DNA. oup.com

Covalent Binding to DNA and Macromolecules

Metabolites of this compound derivatives have been shown to covalently bind to various macromolecules in vivo, including proteins, RNA, and DNA. nih.govnih.gov Studies comparing carcinogenic and non-carcinogenic aminostilbene (B8328778) derivatives have demonstrated a correlation between carcinogenic potential and the extent of covalent binding to liver DNA and rRNA. nih.gov For instance, the carcinogenic trans-4-dimethylaminostilbene (trans-DAS) and trans-4-acetylaminostilbene (trans-AAS) exhibit significantly higher binding to DNA compared to their less active or inactive counterparts. nih.govnih.gov This binding is not limited to the liver; adducts have been detected in various tissues, although the highest levels are typically found in the liver. nih.govnih.gov The formation of these adducts is considered a prerequisite for the biological activity of these compounds. nih.gov Research using human peripheral blood lymphocytes in vitro has also demonstrated the capacity of these cells to metabolize aminostilbene derivatives to species that bind to DNA. pnas.org

Identification of DNA Adduct Structures

The identification of the specific structures of DNA adducts formed by this compound derivatives has been a key area of research. Following administration of radiolabeled trans-4-dimethylaminostilbene (DAS) and trans-4-acetylaminostilbene (AAS) in rats, analysis of liver DNA and RNA hydrolysates has led to the tentative identification of several adducts. nih.gov A significant portion of the DNA-bound radioactivity (60-80%) corresponds to a large polar fraction that has been suggested to be the result of cross-links between bases or between proteins and bases, rather than individual base adducts. nih.gov

Among the identifiable adducts, four isomeric, cyclic guanine (B1146940) adducts have been characterized, accounting for 3-5% of the total radioactivity bound to DNA. nih.gov The predominant structures among these are (S,S)- and (R,R)-guanine-N2,beta-N3,alpha-N-acetylaminobibenzyl. nih.gov The presence of the acetyl group has been confirmed in many of the adducts, even when the parent compound was a dimethylamino derivative, indicating metabolic N-acetylation. nih.gov However, non-acetylated adducts have also been detected. nih.gov The principal DNA adducts for many aromatic amines, including 4-aminobiphenyl (B23562), are N-(deoxyguanosin-8-yl) (dG-C8) adducts. researchgate.netnih.gov

Factors Influencing DNA Adduct Levels (e.g., Dose, Metabolism)

Several factors influence the levels of DNA adducts formed by this compound and its derivatives. The dose of the compound administered is a primary determinant. Studies with trans-4-dimethylaminostilbene have shown that binding to nucleic acids is directly proportional to the dose at lower concentrations, but this proportionality decreases at higher doses. nih.gov

Metabolic activation is a critical prerequisite for DNA binding. nih.gov The generally accepted pathway for aromatic amines involves enzymatic N-hydroxylation, followed by esterification (such as O-acetylation or O-sulfonation) and subsequent cleavage of the N-O bond to form a reactive nitrenium ion that binds to DNA. umich.edu The specific metabolic pathways and the activity of the enzymes involved can vary between tissues and species, contributing to differences in adduct levels. nih.gov For instance, human hepatocytes can form significant levels of DNA adducts when exposed to aromatic amines. nih.gov The chemical structure of the this compound derivative, particularly the nature of substituents, also plays a role by influencing its metabolism and the reactivity of the resulting electrophiles. nih.gov

Genotoxicity and Mutagenicity Studies

The formation of DNA adducts by this compound and its derivatives is a clear indication of their potential to cause genetic damage. This genotoxicity has been evaluated in various in vitro and in vivo systems.

In Vitro Mutagenicity Assays (e.g., Salmonella/Ames Test with S9 activation)

The mutagenic potential of this compound and its derivatives has been extensively studied using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. wikipedia.orgre-place.be This assay assesses the ability of a chemical to induce mutations that restore the functional capability of bacteria to synthesize an essential amino acid, histidine. wikipedia.org Since many chemicals, including aromatic amines, require metabolic activation to become mutagenic, these assays are often performed in the presence of a mammalian metabolic activation system, typically a 9000×g supernatant fraction of a rat liver homogenate (S9 mix). re-place.bebioline.org.br